abaecin
Description
Contextualization of Abaecin within the Field of Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system across a wide range of organisms, serving as a first line of defense against invading pathogens . These diverse molecules exhibit potent activity against bacteria, fungi, viruses, and parasites . This compound is recognized as a key AMP within the humoral immunity of insects, particularly in bees . It belongs to the family of proline-rich antimicrobial peptides (PrAMPs) . PrAMPs are distinguished by their high content of proline residues and often function by permeating bacterial membranes and targeting intracellular processes, such as protein synthesis, rather than causing direct membrane lysis . A notable characteristic of PrAMPs like this compound is their generally low toxicity towards eukaryotic cells .
Historical Trajectory of this compound Discovery and Initial Scientific Investigations
The discovery of this compound marked an important step in understanding insect immunity. This compound was first reported in 1990, having been isolated from the hemolymph of the honeybee Apis mellifera following experimental infection with bacteria . Concurrently or shortly thereafter, it was also isolated and characterized from the European bumblebee Bombus pascuorum. Early scientific investigations focused on characterizing this newly identified peptide and confirming its antimicrobial properties. Initial studies successfully demonstrated its antibacterial activity against various microorganisms . This compound from Apis mellifera was characterized as a major broad-spectrum antibacterial peptide, notably enriched in proline residues and possessing a cationic charge. Structural analysis revealed it to be a peptide composed of 34 amino acids with a significant proportion (10 residues, approximately 29%) of proline. A slightly longer version, a 39-residue this compound, was identified in Bombus pascuorum. Early research also established that the expression of this compound genes is induced in response to infection in both larval and adult stages of honeybees, highlighting its inducible nature as an immune effector molecule.
Properties
CAS No. |
123997-18-2 |
|---|---|
Molecular Formula |
C6H4F2O2 |
Synonyms |
abaecin |
Origin of Product |
United States |
Structural and Conformational Biology of Abaecin
Primary Amino Acid Sequence and Post-Translational Modifications of Abaecin
This compound from Apis mellifera is a peptide composed of 34 amino acids. A notable characteristic of its primary sequence is the high content and uniform distribution of proline residues, accounting for approximately 29% of the total amino acids. This high proline content is understood to influence its structural properties, particularly preventing the formation of a stable alpha-helical conformation in solution. The peptide also carries a positive charge, with the positive charges grouped within positions 12, 13, 27, and 29.
While the core amino acid sequence is crucial, post-translational modifications (PTMs) can significantly impact the function and structure of peptides and proteins. For this compound, it is described as a non-glycosylated antimicrobial peptide. However, studies on recombinant expression of this compound have sometimes resulted in truncated versions, such as a 29-amino-acid derivative with a C-terminal deletion, which still retained antimicrobial activity and a binding sequence for its target protein, DnaK. This suggests that while the full-length sequence is characterized, variations or modifications can occur and influence its biological effects.
Three-Dimensional Conformational Analysis of this compound in Solution and Membrane-Mimetic Environments
The three-dimensional conformation of antimicrobial peptides is critical for their interaction with bacterial membranes and intracellular targets. Unlike many antimicrobial peptides that adopt well-defined alpha-helical or beta-sheet structures, this compound's high proline content influences its conformational behavior.
Spectroscopic Characterization of this compound Secondary Structures
Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are commonly used to analyze the secondary structure of peptides in different environments, including solutions and membrane-mimetic conditions. Studies on an This compound-like (B1578668) peptide from Pteromalus puparum indicated that it formed random coil structures in phosphate (B84403) buffer. However, in the presence of trifluoroethanol (TFE) or SDS, which are membrane-mimetic environments, the peptide showed potential to adopt alpha-helical conformations. This suggests that while unstructured in aqueous solution, this compound or its analogs can undergo conformational changes upon interacting with environments mimicking biological membranes. Another study using CD spectroscopy on a different antimicrobial peptide, HT2, showed it was unstructured in aqueous solution but adopted helical structures in the presence of membrane mimetics like SDS or TFE, characterized by specific positive and negative bands in the CD spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Tertiary Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of proteins and peptides in solution. NMR can provide detailed information about the conformation and dynamics of molecules. While general principles of protein structure determination using NMR chemical shifts are well-established, specific detailed NMR-based tertiary structure elucidation studies focused solely on this compound were not prominently found in the provided search results. However, NMR has been used to determine the structure of other antimicrobial peptides bound to membrane-mimetic micelles, revealing distinct folds for peptide-membrane interaction. The application of similar NMR techniques would be crucial for a detailed understanding of this compound's tertiary structure, especially in the context of membrane interactions.
Computational Modeling of this compound Conformations
Computational modeling plays a significant role in predicting and analyzing peptide conformations, particularly in different environments and in understanding interactions with targets. Computational analysis has been used to predict potential binding sequences within this compound for its molecular target, DnaK. For example, the sequence WPYPLPN has been predicted to be a key motif for DnaK inhibition based on computational modeling. Another study utilized computational modeling to design a synthetic peptide, suggesting the utility of this approach in exploring potential structures and activities. Computational studies, such as molecular dynamics simulations, can provide insights into the conformational diversity and dynamics of peptides in solution and in the presence of membrane models. These studies can help to characterize the ensemble of structures that this compound might adopt, which is particularly relevant for flexible proline-rich peptides.
Structure-Activity Relationship (SAR) Investigations for this compound
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a peptide's amino acid sequence and resulting structure influence its biological activity. For this compound, SAR investigations are crucial for identifying the key features responsible for its antimicrobial efficacy, particularly its interaction with bacterial targets like DnaK.
Identification of Key Residues and Motifs for Biological Efficacy
Research indicates that this compound's antimicrobial activity is linked to its interaction with intracellular targets, notably the bacterial molecular chaperone DnaK. Unlike some other DnaK-binding peptides that possess a conserved YL/IPRP motif, this compound lacks this specific sequence. However, computational modeling has predicted the WPYPLPN motif within this compound as potentially responsible for DnaK inhibition. This atypical sequence, with its alternating proline and aromatic residues, is hypothesized to adopt a rigid and hydrophobic structure that facilitates DnaK binding.
Studies comparing this compound with analogs or related peptides have provided further insights. For instance, an N-terminal domain of this compound (P-ab) containing proline motifs similar to those in apidaecin (B1169063) was shown to permeabilize small unilamellar vesicles, suggesting the importance of these motifs for membrane interaction, which could precede intracellular targeting.
Furthermore, the cationic nature of antimicrobial peptides, including this compound, is generally important for their interaction with negatively charged bacterial membranes. While there isn't always a simple linear relationship between net charge and activity, increasing positive charges through amino acid substitutions (like Arg or Lys) is a common strategy in AMP design to enhance antibacterial activity.
The synergistic activity observed between this compound and pore-forming peptides like hymenoptaecin also sheds light on its mechanism. Hymenoptaecin is thought to create pores in the bacterial membrane, allowing this compound to enter the cell and reach its intracellular targets like DnaK. This suggests that while not primarily a membrane-lytic peptide itself, this compound's efficacy can be significantly enhanced by mechanisms that facilitate its entry into the bacterial cytoplasm.
Data regarding specific amino acid residues beyond the predicted DnaK binding motifs and their precise contribution to this compound's activity often stem from studies involving modified or truncated versions of the peptide or comparisons with analogs. For example, a 29-amino-acid this compound derivative with a C-terminal deletion retained antimicrobial activity and the DnaK binding sequence, indicating the importance of the remaining sequence for function.
Impact of Conformational Changes on this compound's Biological Functions
This compound's biological function is intrinsically linked to its structural characteristics and the conformational changes it may undergo upon interacting with its target. Unlike many AMPs that form pores or disrupt bacterial membranes, this compound's primary mechanism involves targeting intracellular components, specifically the bacterial chaperone protein DnaK.
The ability of this compound to reach its intracellular target is dependent on its capacity to traverse the bacterial membrane. While this compound itself does not typically cause significant membrane lysis, its activity is significantly enhanced when combined with pore-forming peptides, such as hymenoptaecin, cecropin (B1577577) A, or stomoxyn (B1575848). These pore-forming peptides facilitate this compound's entry into the bacterial cytoplasm, allowing it to access DnaK.
Studies using atomic force microscopy (AFM) have shown that while this compound alone may cause some structural changes on the bacterial cell surface, the combination of this compound with pore-forming peptides leads to more profound alterations, consistent with increased membrane permeabilization. This suggests that conformational changes induced by interactions with the membrane, potentially facilitated by pore-forming peptides, are crucial for this compound's access to its intracellular target.
The interaction with DnaK disrupts bacterial protein metabolism, compromising chaperone-assisted protein folding and inhibiting ATPase activity, ultimately leading to bacterial death. This non-lytic mechanism of action, mediated by intracellular targeting, is a key feature of proline-rich AMPs like this compound and contributes to the difficulty for bacteria to develop resistance compared to conventional antibiotics.
The functional interaction between this compound and pore-forming peptides, where this compound potentiates the activity of the pore-former and vice versa, highlights the importance of a cooperative mechanism that likely involves conformational adaptations of this compound to facilitate membrane translocation.
Comparative Structural Genomics and Proteomics of this compound and Related Peptides
Comparative structural genomics and proteomics reveal that this compound belongs to a family of proline-rich antimicrobial peptides (PrAMPs) found across various invertebrate species, particularly insects. These peptides share the common feature of a high proline content, which influences their structural properties and mechanisms of action.
This compound exhibits sequence similarity to other insect AMPs, such as apidaecins and lebocins. Apis mellifera this compound's amino-terminal half shows relation to apidaecins, and similar proline motifs are found in diptericins. Lebocin, found in the silkworm Bombyx mori, shares approximately 41% amino acid sequence identity with Apis mellifera this compound.
Despite structural similarities in terms of proline richness, these related peptides often exhibit differences in activity spectrum and potency. For instance, this compound is generally less active against certain Escherichia coli strains compared to apidaecins, and its activity against Gram-negative plant pathogens is lower. This suggests that subtle variations in amino acid sequence and resulting structural nuances contribute to differences in target specificity and efficacy.
Genomic analysis of this compound genes in different bee species, such as Apis mellifera and Apis cerana, shows conservation in the absence of introns in the mature peptide coding region, although precursor gene structures can vary. Comparative genomics also identifies this compound-like genes in other insects, such as Pteromalus puparum, with significant amino acid sequence similarity. These this compound-like peptides, like PP30 from P. puparum, also exhibit antibacterial activity and structural features, such as forming random coils in certain conditions.
Proteomic studies, which involve the large-scale analysis of proteins, contribute to understanding the expression profiles of this compound and related AMPs in response to immune challenges. Changes in the expression of this compound genes have been observed in honeybees under the influence of various pathogens, highlighting its role in the immune response. Comparative proteomics can reveal the diversity and abundance of different AMPs produced by an organism, providing insights into the combinatorial strategies employed by the innate immune system.
The study of this compound and its related peptides through comparative structural genomics and proteomics underscores the evolutionary conservation of proline-rich AMPs and provides a basis for understanding the structure-activity relationships within this class of molecules. This comparative approach is valuable for identifying key structural determinants of function and for the potential design of novel antimicrobial agents based on these natural templates.
Table of related peptides and their source organisms:
| Peptide | Source Organism | Relationship to this compound |
| Apidaecins | Apis mellifera | Sequence similarity |
| Hymenoptaecin | Apis mellifera | Functional interaction |
| Stomoxyn | Stomoxys calcitrans | Functional interaction |
| Cecropin A | Hyalophora cecropia | Functional interaction |
| Diptericins | Insects (e.g., Drosophila melanogaster) | Proline motifs similarity |
| Lebocins | Bombyx mori | Sequence similarity |
| Metchnikowin | Drosophila melanogaster | Sequence similarity (C-terminal) |
| PP30 | Pteromalus puparum | This compound-like peptide |
Molecular Mechanisms and Cellular Interactions of Abaecin
Elucidation of Abaecin's Interactions with Microbial Cell Membranes
This compound's interaction with microbial cell membranes is distinct from that of many other AMPs. While some AMPs directly disrupt membranes through pore formation, this compound's effect on membrane integrity is often observed in conjunction with other peptides.
Membrane Permeabilization and Disruption Mechanisms (in synergy with other AMPs)
This compound exhibits limited activity against Gram-negative bacteria when acting alone, suggesting it cannot easily cross the intact cell envelope. However, its antibacterial activity is significantly enhanced in the presence of pore-forming peptides, such as hymenoptaecin. Hymenoptaecin is thought to permeabilize the bacterial membrane, creating channels that allow this compound to enter the cell and reach its intracellular targets. This synergistic interaction has been observed with other pore-forming peptides like cecropin (B1577577) A and stomoxyn (B1575848), indicating a general mechanism of potentiation. The combined action can lead to profound structural changes on the bacterial cell surface and inhibit bacterial proliferation.
Data on Synergistic Membrane Permeabilization:
| AMP Combination | Effect on E. coli Growth | Mechanism | Source |
| This compound alone | Minimal activity | Cannot easily cross intact membrane | |
| Hymenoptaecin alone | Activity at higher concentrations | Pore formation | |
| This compound + Hymenoptaecin | Enhanced bactericidal effects at lower concentrations | Hymenoptaecin permeabilizes membrane, allowing this compound entry | |
| This compound + Cecropin A | Potentiated antibacterial activity | Cecropin A disrupts membrane, enhancing this compound effect | |
| This compound + Stomoxyn | Potentiated antibacterial activity | Stomoxyn disrupts membrane, enhancing this compound effect |
Specificity of Membrane Binding to Microbial Lipid Compositions
While the primary mechanism of this compound involves intracellular targeting, the initial interaction with the bacterial membrane is influenced by the membrane's lipid composition. Cationic AMPs like this compound are attracted to the negatively charged components on the surface of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic/lipoteichoic acids in Gram-positive bacteria. This electrostatic interaction is a general feature of cationic AMPs and contributes to their selective toxicity towards bacterial cells compared to mammalian cells, which have a more neutral membrane surface. Although this compound is not primarily a membrane disruptor, its hydrophilic nature may promote initial interaction with the bacterial membrane, potentially facilitating the action of pore-forming peptides.
Intracellular Targets and Signaling Pathways Affected by this compound
This compound is known to penetrate the bacterial membrane, often with the help of other AMPs, to exert its effects on intracellular targets.
Interaction with Bacterial Chaperone Network, e.g., DnaK
A key intracellular target of this compound is the bacterial molecular chaperone DnaK. DnaK is a highly conserved protein that plays a crucial role in protein folding and assembly within bacterial cells. this compound interacts with DnaK, inhibiting its chaperone activity. This interaction disrupts essential cellular processes that rely on proper protein folding. While some proline-rich AMPs target DnaK via a specific motif, this compound is predicted to bind through a different region.
Perturbation of Essential Microbial Cellular Processes, e.g., Protein Synthesis
By interacting with DnaK and potentially other intracellular components, this compound perturbs essential microbial cellular processes. Inhibition of DnaK can lead to the accumulation of misfolded proteins, stressing the bacterial cell and impairing its function. Proline-rich AMPs, including this compound, are also known to inhibit protein synthesis, potentially by binding to ribosomes or interfering with ribosomal translocation. These intracellular effects contribute significantly to this compound's antibacterial activity, particularly against Gram-negative bacteria when membrane permeability is increased.
Data on this compound's Intracellular Targets:
| Intracellular Target | Effect of this compound Interaction | Consequence for Bacteria | Source |
| DnaK | Inhibition of chaperone activity | Accumulation of misfolded proteins, disruption of cellular processes | |
| Ribosomes | Potential inhibition of protein synthesis | Impaired bacterial growth and function |
This compound's Modulatory Effects on Host Immune Responses in Model Organisms
This compound is an inducible component of the insect innate immune system. Its expression is upregulated in response to microbial challenge, highlighting its role in host defense. Studies in model organisms like bumblebees have shown that the expression of this compound, along with other AMPs, is crucial for controlling infections by parasites such as Crithidia bombi. Suppression of AMP expression, including this compound, can lead to higher infection intensities. Furthermore, the expression levels of this compound can vary depending on the specific host-parasite interaction, suggesting a degree of specificity in the immune response. While the direct immunomodulatory effects of this compound on host cells are not as extensively documented as its antimicrobial mechanisms, its role as an induced immune effector peptide is well-established in invertebrate models.
Investigations into Microbial Resistance Mechanisms to this compound
Adaptive Membrane Modifications and Alterations in this compound Sensitivity
This compound, a proline-rich antimicrobial peptide, primarily exerts its effect by targeting intracellular components, specifically the bacterial chaperone DnaK . Unlike some pore-forming AMPs that directly disrupt the bacterial membrane, this compound often requires the membrane to be compromised to gain entry into the cytoplasm . This is evidenced by studies showing that this compound's activity against Gram-negative bacteria is significantly potentiated by the presence of pore-forming peptides like hymenoptaecin, cecropin A, or stomoxyn, which facilitate its passage across the membrane .
Given this mode of action, adaptive modifications to the bacterial membrane could potentially contribute to reduced sensitivity or resistance to this compound. Mechanisms observed for resistance to other AMPs that could be relevant include:
Altered Membrane Charge: Many AMPs, including this compound with its positive charge , interact electrostatically with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria) . Bacteria can reduce the net negative charge of their surface through modifications like the addition of 4-aminoarabinose to lipid A or the esterification of teichoic acids with D-alanine . Such changes could decrease the initial electrostatic attraction and interaction with this compound, potentially hindering its ability to associate with or cross the membrane, even if facilitated by other factors.
Increased Membrane Impermeability: While this compound's entry is often dependent on membrane disruption by other peptides, alterations in membrane fluidity or the composition of lipids could theoretically impact the effectiveness of such synergistic permeabilization, thereby indirectly affecting this compound's access to its intracellular target.
Efflux Pumps: Bacteria possess efflux pumps that can actively transport antimicrobial compounds out of the cell . While primarily associated with resistance to conventional antibiotics, some efflux systems can also expel AMPs . If this compound manages to cross the membrane, efflux pumps could potentially reduce its intracellular concentration below the level required to inhibit DnaK or other targets.
Specific research detailing adaptive membrane modifications solely in response to this compound exposure and their direct impact on this compound sensitivity is limited in the provided information. However, the known dependency of this compound's activity on membrane translocation suggests that mechanisms affecting this process are potential avenues for resistance development.
Biological Context and Physiological Roles of Abaecin
Abaecin's Contribution to Innate Immunity in Apis mellifera and other Insects
Insects rely solely on innate immunity for defense against pathogens, and AMPs like this compound are essential effectors of this system . This compound contributes to this defense in both individual insects and within the complex social structure of a colony.
This compound plays a direct role in an individual insect's ability to resist pathogens. It is primarily active against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria . Studies have shown increased expression of this compound genes in both brood and adult honey bees following infection . In leaf-cutting ants, Atta cephalotes, this compound expression is upregulated in response to challenge with the fungus Metharhizium anisopliae, suggesting a potential role against fungal pathogens as well . The potency of this compound has been shown to be heritable in honey bees, indicating that selection for colonies with higher this compound production could enhance disease resistance .
Role in Antiseptic Defense within Insect Colony Systems
Transcriptional and Translational Regulation of this compound Expression in vivo
The production of this compound is tightly regulated at the genetic level, primarily through transcriptional and translational control mechanisms in response to immune challenges.
This compound expression is rapidly and significantly upregulated following bacterial infection . This inducible expression is a hallmark of the insect humoral immune response . Studies in honey bees have shown increased this compound gene expression after exposure to various pathogens, including the bacterium Paenibacillus larvae, the causative agent of American foulbrood . The level of induction can vary depending on the type of pathogen, the age of the bee, and even the subspecies . For instance, infection with Vairimorpha ceranae has been shown to upregulate this compound transcripts in certain honey bee subspecies . Exposure to certain pesticides, such as neonicotinoids and benomyl, can also influence this compound expression levels .
The expression of this compound is largely controlled by the Immune Deficiency (Imd) signaling pathway in insects . This pathway is typically activated by components of bacterial cell walls, such as peptidoglycans . Upon activation, the Imd pathway triggers a cascade of events leading to the transcription of genes encoding AMPs, including this compound . While the Imd pathway is a primary regulator, other factors, such as the health and nutritional status of bees, can also influence gene expression . Research has also explored the genetic regulatory elements involved in this compound production, including promoters and other sequences that control the rate of transcription . Studies have also investigated the potential for genotype-by-genotype interactions between host and parasite genotypes to influence this compound gene expression .
Inducible Expression Patterns in Response to Immunological Challenge
Synergistic and Antagonistic Interactions of this compound with Other Host Defense Peptides and Proteins
This compound often functions in conjunction with other components of the insect immune system, exhibiting both synergistic and, less commonly, antagonistic interactions with other host defense peptides and proteins.
| Peptide Combination | Interaction Type | Effect | Organism(s) Involved | Source(s) |
| This compound + Hymenoptaecin | Synergistic | Enhanced antibacterial activity, reduced MIC of hymenoptaecin | Apis mellifera, Bombus spp. | |
| This compound + Cecropin (B1577577) A | Synergistic | Increased membrane permeabilization, enhanced antibacterial activity | Bombus pascuorum, Escherichia coli | |
| This compound + Stomoxyn (B1575848) | Synergistic | Increased membrane permeabilization, enhanced antibacterial activity | Bombus pascuorum, Escherichia coli | |
| This compound + Cecropin B | Synergistic | Increased antibacterial activity | Apis mellifera, Escherichia coli | |
| Defensin (B1577277) + Hymenoptaecin | Antagonistic (some cases) | Reduced predicted growth inhibition | Bombus spp. |
Note: This table summarizes findings on interactions; the extent and nature of interactions can be context-dependent.
Research has also explored interactions with other immune components. For example, hymenoptaecin has been shown to increase the permeability of bacterial cell membranes, thus intensifying the activity of proline-rich peptides like this compound . While synergistic interactions are well-documented and represent a promising area for potential therapeutic strategies , some studies have noted instances of antagonistic interactions between different AMPs, such as between defensin and hymenoptaecin, although this was less common for this compound combinations . The complex interplay between this compound and other host defense molecules highlights the intricate nature of the insect immune response.
This compound is a well-characterized antimicrobial peptide (AMP) primarily found in honeybees (Apis mellifera) and other Hymenopteran insects. It plays a crucial role in the innate immune response of these insects, providing defense against bacterial pathogens. This compound is a proline-rich cationic peptide .
This compound functions as an important component of the humoral immune response in insects. Its production is often induced upon bacterial infection, highlighting its role in combating microbial invaders . In honeybees, this compound is one of the major AMPs found in the hemolymph, the insect equivalent of blood .
The primary physiological role of this compound is its antibacterial activity. It is effective against a range of bacteria, including both Gram-positive and, to a lesser extent, Gram-negative species . Unlike some other AMPs that directly lyse bacterial cell membranes, this compound's mechanism of action is different. It is a non-membrane acting peptide that can translocate across bacterial membranes without causing significant damage . Once inside the bacterial cell, this compound impairs metabolic function and can interact with intracellular targets . Research indicates that this compound interacts with the bacterial chaperone protein DnaK, an evolutionarily conserved protein essential for bacterial protein folding and stress response . This interaction is thought to disrupt essential cellular processes within the bacterium.
This compound has also been shown to exhibit synergistic or potentiating functional interactions with other AMPs. For instance, studies have demonstrated that this compound can enhance the antibacterial effects of pore-forming peptides like hymenoptaecin and cecropin A, particularly against Gram-negative bacteria . This suggests that the combined action of different AMPs provides a more robust defense against infection.
The expression of this compound genes is regulated by immune signaling pathways in insects, primarily the Immune Deficiency (Imd) pathway, and in some cases, the Toll pathway . This regulation ensures that this compound is produced when needed to counter bacterial threats. Studies have shown that the expression of this compound is upregulated upon bacterial infection in various insect tissues, including the fat body, a key immune organ .
While its primary role is antibacterial, some research suggests this compound might also possess some anti-fungal activity . However, its activity against fungi appears to be less pronounced compared to its effects on bacteria .
Phylogenetic Analysis and Evolutionary Conservation of this compound
Phylogenetic analysis of this compound sequences reveals its evolutionary history and conservation across different insect species, particularly within the Hymenoptera order. This compound is considered an evolutionarily conserved antimicrobial peptide .
Studies comparing this compound sequences from various bee and ant species have shown significant sequence similarity, particularly in the proline-rich regions which are crucial for its function . For example, This compound-like (B1578668) peptides have been identified in different ant species, sharing the characteristic proline-rich nature . Lebocins, found in lepidopteran insects, also share sequence identity with Apis mellifera this compound .
Phylogenetic trees constructed using this compound protein sequences group closely related species together, reflecting their evolutionary relationships . Analysis of gene structure, including the presence and position of introns, further supports the evolutionary relatedness of this compound and this compound-like genes across different species . For instance, a conserved phase 0 intron has been observed at similar positions in this compound-like genes, indicating a shared evolutionary origin .
The conservation of this compound sequences and gene structure across diverse Hymenopteran and other insect lineages underscores its fundamental importance in the innate immune system of these organisms. This evolutionary conservation suggests that the biological function and mechanism of action of this compound have been maintained over long evolutionary periods due to their critical role in host defense against microbial pathogens.
Research utilizing phylogenetic analysis has helped in identifying novel this compound-like peptides in different insect species through genome mining and sequence similarity comparisons . This comparative analysis provides insights into the diversification and evolution of antimicrobial peptides within the insect kingdom.
Data on sequence similarity and gene structure can be represented in tables:
| Peptide Name | Organism | Sequence Identity to A. mellifera this compound (Protein) | Conserved Intron (Phase 0) |
| This compound | Apis mellifera | 100% | Yes |
| This compound-like peptide | Pteromalus puparum | High similarity | Not specified in source |
| Nthis compound-3 (NtAU) | Nasonia vitripennis | 41.2% | Yes |
| Lebocin | Lepidopteran insects | 41% | Not specified in source |
| Putative this compound peptide | Atta cephalotes | Proline-rich characteristic | Not specified in source |
| Putative this compound peptide | Camponotus floridanus | Proline-rich characteristic | Not specified in source |
| Putative this compound peptide | Harpegnathos saltator | Proline-rich characteristic | Not specified in source |
| Putative this compound protein | Bombus lantschouensis | Closest to B. ignitus this compound | Yes (3 exons, 2 introns) |
The presence of this compound and this compound-like peptides in various insect orders highlights the evolutionary significance of this class of antimicrobial peptides in the broader context of insect innate immunity.
Methodological Approaches in Abaecin Research
Advanced Strategies for Abaecin Isolation, Purification, and Characterization
The study of this compound necessitates efficient techniques for its separation from complex biological matrices and the determination of its structural and chemical attributes.
Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic techniques are foundational for the isolation and purification of this compound from its natural sources, such as insect hemolymph, or from systems designed for heterologous expression. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is frequently employed for the purification of this compound, leveraging its ability to separate peptides based on their hydrophobicity . A study detailing the purification of recombinant this compound produced in Bacillus subtilis utilized reversed-phase HPLC with a C18 column and a linear gradient of acetonitrile (B52724) in trifluoroacetic acid, resulting in the elution of the purified peptide at approximately 31% acetonitrile .
Electrophoretic methods, including Tricine-SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), are used to assess the purity and determine the molecular weight of isolated or recombinantly produced this compound . Analysis of purified this compound by Tricine-SDS-PAGE has indicated a molecular mass of approximately 4 kDa, which aligns with its calculated theoretical mass . These techniques, often used in combination, are crucial for obtaining this compound at a sufficient level of purity for subsequent characterization and functional investigations .
Mass Spectrometry-Based Characterization of this compound Variants
Mass spectrometry (MS) serves as a critical analytical tool for the characterization of this compound, enabling the precise determination of its molecular mass and the identification of any variants or modifications. Electrospray ionization mass spectrometry (ESI-MS) has been successfully applied to confirm the molecular mass of purified recombinant this compound, yielding a single, distinct signal consistent with its theoretical mass . Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is also employed, particularly in the analysis of antimicrobial peptides like this compound and their variations . MALDI-TOF MS analysis of this compound has shown an average molecular ion at m/z 3,879 . MS-based methodologies are indispensable for confirming the identity and integrity of both synthetic and recombinant this compound and for detecting naturally occurring or engineered modifications that could influence its activity or stability. Discrepancies observed between the expected and measured masses in MS analysis can suggest potential deletions or alterations within the peptide sequence .
Peptide Synthesis and Modification Techniques for this compound Analogs
Chemical synthesis and modification techniques are essential for the production of this compound and the creation of its analogs, facilitating studies into structure-function relationships and the development of peptides with enhanced characteristics.
Solid-Phase Peptide Synthesis Optimization
Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Robert Bruce Merrifield, is widely used for the chemical synthesis of peptides such as this compound . This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin . A key advantage of SPPS is the simplification of the purification process, as excess reagents and soluble by-products can be efficiently removed through simple filtration . The synthesis proceeds through iterative cycles of deprotection, washing, and the coupling of the subsequent amino acid . Various protecting group strategies, including Boc/benzyl and Fmoc/tBu chemistry, are utilized in SPPS . Optimizing SPPS for this compound and its analogs involves careful selection of appropriate resins, amino acid derivatives, coupling reagents, and cleavage conditions to ensure high yield and purity of the synthesized peptide . Continuous advancements in coupling reagents and resin materials contribute to the improved efficiency of SPPS, allowing for the synthesis of increasingly complex peptides .
Site-Directed Mutagenesis for Structure-Function Studies
Site-directed mutagenesis is a molecular biology technique that enables the introduction of specific, planned alterations to the DNA sequence encoding this compound . This technique allows researchers to modify particular amino acid residues within the peptide sequence and investigate the effects of these changes on this compound's structure and function . By generating this compound variants with targeted mutations, researchers can explore the contribution of individual amino acids or specific sequence motifs to its antimicrobial activity, stability, or interactions with bacterial targets . This method is indispensable for clarifying structure-function relationships and for the rational design of this compound analogs with potentially improved properties . PCR-based approaches are commonly employed for site-directed mutagenesis, facilitating the introduction of desired mutations within a plasmid vector .
Heterologous Expression Systems for this compound Production
Heterologous expression systems offer a valuable avenue for producing this compound and its variants in quantities that are often greater than those obtainable through direct extraction from natural sources or chemical synthesis. Several host organisms have been investigated for the recombinant production of this compound.
Bacillus subtilis has demonstrated success as a host for the high-level expression and secretion of recombinant this compound . This system can provide benefits such as high expression yields and the secretion of the peptide into the surrounding culture medium, which simplifies downstream purification processes . Expression in B. subtilis has been achieved by fusing the gene encoding this compound with signal peptides and employing specific promoters .
Escherichia coli is another widely utilized host for the recombinant expression of foreign proteins due to its rapid growth rate and the ease of its genetic manipulation . However, the expression of antimicrobial peptides in E. coli can present challenges, including potential toxicity to the host organism and the formation of insoluble inclusion bodies . Strategies involving the use of fusion tags, such as the SUMO (Small Ubiquitin-like Modifier) tag, have been implemented to enhance the solubility and yield of recombinant this compound in E. coli and mitigate its toxicity to the host . Fusion proteins can be purified using affinity chromatography, after which the this compound peptide can be cleaved from the fusion tag .
The yeast expression system Pichia pastoris has also been successfully used for the heterologous expression of this compound . This system is recognized for its capacity to produce high levels of recombinant proteins and secrete them into the culture medium . Expression in P. pastoris typically involves optimizing the codon usage for the this compound gene and cloning it into suitable expression vectors .
These heterologous expression systems represent important platforms for the scalable production of this compound and its engineered variants for both research purposes and potential biotechnological applications.
Prokaryotic Expression Systems (e.g., Escherichia coli, Bacillus subtilis)
Prokaryotic expression systems, such as Escherichia coli and Bacillus subtilis, have been utilized for the heterologous expression of this compound. These systems offer advantages in terms of cost-effectiveness and scalability for producing recombinant proteins.
In Escherichia coli, a new vector system, pKSEC1, has been designed for the expression of antimicrobial peptides like this compound using a SUMO fusion tag. The SUMO tag can enhance the solubility and prevent the degradation of recombinant proteins, which is particularly useful as foreign proteins expressed in E. coli can sometimes form inclusion bodies. Codon optimization of the this compound sequence has been employed to improve expression levels in E. coli. Fusion proteins consisting of a 6xHis tag, SUMO, and this compound have been expressed, and the SUMO tag can be cleaved to obtain the this compound peptide. Studies have shown that a 29-amino acid this compound derivative produced in E. coli retained the binding sequence for its target protein, DnaK, and showed enhanced bacteriolytic activity when combined with cecropin (B1577577) B against Bacillus subtilis.
Bacillus subtilis has also been explored as a host for this compound expression, offering the advantage of secreting recombinant proteins into the culture medium, which simplifies purification. A B. subtilis expression system has been constructed where the this compound gene was fused with a tobacco etch virus (TEV) protease cleavage site, a promoter, and a signal peptide for secretion. While purified recombinant this compound from this system did not inhibit the growth of Escherichia coli strain K88 when tested alone, it demonstrated the ability to enhance the effect of pore-forming peptides like cecropin A and hymenoptaecin. This highlights the potential of B. subtilis expression systems for producing this compound for studies on synergistic interactions.
Eukaryotic Expression Systems (e.g., Pichia pastoris)
Eukaryotic expression systems, notably Pichia pastoris, provide an alternative for this compound production. Pichia pastoris is a methylotrophic yeast known for its ability to achieve high levels of protein expression and perform eukaryotic post-translational modifications, which are often not possible in prokaryotic systems. This can be beneficial for ensuring the proper folding and activity of recombinant proteins.
Studies have successfully expressed this compound heterologously in Pichia pastoris. This typically involves cloning the this compound gene, often with codon optimization for P. pastoris, into an expression vector containing a strong inducible promoter like AOX1. The vector is then transformed into P. pastoris, and expression is induced, commonly by methanol. The ability of P. pastoris to secrete the expressed protein simplifies downstream purification. Recombinant this compound expressed in P. pastoris has shown antibacterial activity, even without the addition of another antimicrobial peptide in some cases. The use of P. pastoris for this compound expression is considered convenient, practical, and efficient, with potential for industrial development.
Biophysical Techniques for Probing this compound-Target Interactions
Biophysical techniques are crucial for investigating the interactions between this compound and its cellular targets, providing insights into the mechanisms of its activity.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique used to visualize the surface topography of biological samples at the nanoscale and can be employed to study the effects of antimicrobial peptides on bacterial cell surfaces and model membranes. Current time information in Sacramento, CA, US.
AFM has been used to observe the changes in the bacterial cell surface morphology upon exposure to this compound, both alone and in combination with other peptides. For instance, AFM imaging of Escherichia coli cells treated with this compound and hymenoptaecin, alone or in combination, revealed considerable changes to the bacterial cell surface compared to untreated cells which maintained their normal rod shape. Similarly, AFM studies have shown that this compound combined with sublethal concentrations of cecropin A or stomoxyn (B1575848) causes profound structural changes to the bacterial cell surface. AFM can provide visual evidence of the structural impact of this compound on bacterial envelopes, complementing functional studies of its activity. AFM is also used to examine changes in the structure and thickness of supported lipid bilayers (SLBs) upon exposure to peptides, which can serve as model membranes for studying peptide-membrane interactions.
Fluorescence Spectroscopy and Resonance Energy Transfer (FRET)
Fluorescence Spectroscopy and Fluorescence Resonance Energy Transfer (FRET) are valuable techniques for studying molecular interactions and conformational changes. Current time information in Sacramento, CA, US. FRET is a distance-dependent phenomenon where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 2-9 nm). Changes in FRET efficiency can indicate changes in the distance or orientation between the labeled molecules.
FRET-based quenching assays have been employed to investigate the interactions between this compound and potential intracellular targets. For example, a peptide-protein interaction assay based on FRET between a fluorescein-labelled proline-rich peptide and a quencher-labelled bacterial DnaK probe has been used to identify intracellular targets of this compound. This technique can provide information about the binding of this compound to proteins like DnaK within bacterial cells. Fluorescence spectroscopy can also be used to monitor changes in the intrinsic fluorescence of proteins upon binding to this compound or to study the interaction of labeled this compound with membranes or other cellular components.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is used to study the secondary structure and conformational changes of peptides and proteins in different environments. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can determine the presence and proportion of secondary structures such as alpha-helices, beta-sheets, and random coils.
CD spectroscopy studies have been conducted on this compound and This compound-like (B1578668) peptides to understand their structural characteristics. For instance, studies on an this compound-like peptide (PP30) identified from Pteromalus puparum indicated that it formed random coil structures in various solutions, including phosphate (B84403) buffer, trifluoroethanol (TFE), and sodium dodecyl sulfate (B86663) (SDS) solution. CD analysis of different domains of this compound-like peptides has also shown remarkable differences in their structures. These studies provide insights into how the structure of this compound may relate to its function and interactions.
Establishment and Application of In vitro and Ex vivo Microbial Models for this compound Activity Assessment
In vitro and ex vivo microbial models are essential tools for assessing the activity of this compound against various microorganisms and understanding its effects in more complex biological contexts. Current time information in Sacramento, CA, US.
In vitro models typically involve exposing microorganisms in culture media to this compound and measuring parameters such as growth inhibition, minimum inhibitory concentration (MIC), or minimum microbicidal concentration (MMC). These assays can be performed in liquid media (e.g., broth microdilution) or on solid media. In vitro assays have been used to demonstrate the antibacterial activity of this compound and this compound-like peptides against both Gram-negative and Gram-positive bacteria. They are also used to evaluate the synergistic effects of this compound in combination with other antimicrobial agents. While some studies have shown limited activity of this compound alone against certain E. coli strains in vitro, others using heterologously expressed this compound have observed antibacterial effects.
Ex vivo models utilize biological tissues or matrices to more closely mimic the conditions of an infection in a living organism, without being a full in vivo model. For example, ex vivo wound infection models using pig skin have been developed and applied to assess the efficacy of antimicrobial agents. These models can involve establishing a bacterial biofilm on the tissue and then treating it with the antimicrobial peptide. Assessment in ex vivo models can include quantifying bacterial counts and visualizing biofilms using microscopy. While the provided search results specifically mention the use of ex vivo models for other antimicrobial peptides, the principle applies to this compound research to evaluate its activity in a more physiologically relevant environment than simple in vitro cultures. These models bridge the gap between in vitro studies and complex in vivo investigations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results, often referred to as "this compound peptides" or by its sequence. |
| Hymenoptaecin | Not found in search results. |
| Cecropin A | Not found in search results. |
| Stomoxyn | Not found in search results. |
| DnaK | Not found in search results. |
| SUMO | Not found in search results. |
| Cecropin B | Not found in search results. |
| Trifluoroethanol (TFE) | Not found in search results. |
| Sodium Dodecyl Sulfate (SDS) | Not found in search results. |
| Escherichia coli | Not applicable (organism) |
| Bacillus subtilis | Not applicable (organism) |
| Pichia pastoris | Not applicable (organism) |
| Pteromalus puparum | Not applicable (organism) |
| Apis mellifera | Not applicable (organism) |
| Bombus pascuorum | Not applicable (organism) |
| Nasonia vitripennis | Not applicable (organism) |
| Staphylococcus aureus | Not applicable (organism) |
| Acinetobacter baumannii | Not applicable (organism) |
| Pseudomonas aeruginosa | Not applicable (organism) |
| Micrococcus luteus | Not applicable (organism) |
| Pieris rapae | Not applicable (organism) |
This compound, a proline-rich antimicrobial peptide (PrAMP), stands as a key component of the innate immune system in hymenopteran insects like honeybees (Apis mellifera) and bumblebees (Bombus pascuorum). This peptide plays a vital role in their defense against microbial infections. Structurally, this compound is a 34-amino acid peptide characterized by a uniform distribution of proline residues, which prevents the formation of a typical alpha-helical structure. Unlike many antimicrobial peptides that target bacterial cell membranes, this compound is known to exert its effects by interacting with intracellular bacterial targets, particularly the molecular chaperone DnaK. This interaction can interfere with essential bacterial processes. While this compound alone may show limited activity against certain bacteria such as Escherichia coli, research indicates that it can act synergistically with other antimicrobial peptides, especially pore-forming peptides, to enhance antibacterial efficacy.
Research into this compound involves a variety of methodological approaches, encompassing both the production of the peptide through expression systems and the investigation of its interactions with target molecules using biophysical techniques.
Efficient production of this compound is crucial for research and potential applications. Various expression systems have been explored for this purpose.
Prokaryotic Expression Systems (e.g., Escherichia coli, Bacillus subtilis)
Prokaryotic hosts such as Escherichia coli and Bacillus subtilis have been employed for the heterologous expression of this compound. These systems are often favored for their cost-effectiveness and potential for large-scale production.
The use of Escherichia coli for this compound expression has involved the development of specialized vector systems, such as pKSEC1, which incorporate a SUMO fusion tag. The SUMO tag is beneficial for improving the solubility and stability of recombinant proteins, mitigating the issue of inclusion body formation often encountered when expressing foreign proteins in E. coli. Codon optimization of the this compound gene is also a strategy used to enhance expression levels in this host. Expression typically yields a fusion protein that can be subsequently cleaved to release the this compound peptide. Studies with an this compound derivative produced in E. coli demonstrated retention of binding to the DnaK target and increased bacteriolytic activity when combined with cecropin B against Bacillus subtilis.
Bacillus subtilis offers an alternative prokaryotic expression platform with the advantage of secreting recombinant proteins into the culture medium, which simplifies the purification process. A B. subtilis expression system for this compound has been constructed by fusing the this compound gene with elements facilitating secretion and cleavage. While recombinant this compound from this system did not show activity against Escherichia coli strain K88 alone, it was able to enhance the effects of pore-forming peptides like cecropin A and hymenoptaecin, highlighting its utility for studying synergistic interactions.
Eukaryotic Expression Systems (e.g., Pichia pastoris)
Eukaryotic expression systems, particularly the yeast Pichia pastoris, offer distinct advantages for this compound production. Pichia pastoris is known for its capacity to achieve high protein yields and perform post-translational modifications characteristic of eukaryotic cells, which can be crucial for the proper folding and biological activity of some proteins.
Heterologous expression of this compound in Pichia pastoris has been successfully achieved. This process typically involves cloning the this compound gene, often optimized for P. pastoris codon usage, into an expression vector containing a strong, inducible promoter such as AOX1. Transformation of P. pastoris with this vector and subsequent induction of expression, commonly with methanol, leads to the production of recombinant this compound. The secretion of the expressed peptide into the culture medium by P. pastoris simplifies purification. Recombinant this compound produced in P. pastoris has demonstrated antibacterial activity, in some instances even without the co-administration of other antimicrobial peptides. The P. pastoris system is considered a convenient, practical, and efficient platform for this compound expression with potential for industrial application.
Biophysical Techniques for Probing this compound-Target Interactions
Understanding how this compound interacts with its targets at a molecular level is critical and is investigated using various biophysical techniques.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a valuable tool for visualizing the surface of biological samples at the nanoscale and studying the physical changes induced by antimicrobial peptides on bacterial cells and model membranes. Current time information in Sacramento, CA, US.
AFM has been utilized to observe morphological alterations on the surface of bacterial cells upon exposure to this compound, both alone and in combination with other peptides. For example, AFM imaging has revealed significant changes in the surface structure of Escherichia coli cells treated with this compound and hymenoptaecin, or with this compound combined with cecropin A or stomoxyn, compared to untreated cells. These studies provide visual evidence of the structural impact of this compound on bacterial envelopes, complementing functional assessments of its activity. AFM is also employed to examine changes in the structure and thickness of supported lipid bilayers, which serve as simplified models of cell membranes, upon interaction with peptides.
Fluorescence Spectroscopy and Resonance Energy Transfer (FRET)
Fluorescence Spectroscopy and Fluorescence Resonance Energy Transfer (FRET) are powerful techniques for investigating molecular interactions and conformational dynamics. Current time information in Sacramento, CA, US. FRET relies on the non-radiative transfer of energy between a donor and an acceptor fluorophore when they are in close proximity (typically within 2-9 nm). Changes in FRET efficiency can indicate alterations in the distance or orientation between the labeled molecules.
FRET-based assays, such as quenching assays, have been applied to study the interactions between this compound and its potential intracellular targets. For instance, a FRET-based peptide-protein interaction assay using labeled peptides and a labeled bacterial DnaK probe has been used to identify intracellular targets of this compound. This technique provides insights into the binding of this compound to proteins like DnaK within bacterial cells. Fluorescence spectroscopy can also be used to monitor changes in the intrinsic fluorescence of proteins upon binding to this compound or to study the interaction of labeled this compound with membranes or other cellular components.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to determine the secondary structure and conformational changes of peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify and quantify different secondary structures, such as alpha-helices, beta-sheets, and random coils.
CD spectroscopy has been used to analyze the structural characteristics of this compound and this compound-like peptides. Studies on an this compound-like peptide (PP30) from Pteromalus puparum showed that it adopted random coil structures in various solutions, including phosphate buffer, TFE, and SDS solution. CD analysis has also revealed structural differences between different domains of this compound-like peptides. These studies contribute to understanding the relationship between the structure of this compound and its function and interactions.
Establishment and Application of In vitro and Ex vivo Microbial Models for this compound Activity Assessment
In vitro and ex vivo microbial models are essential for evaluating the activity of this compound against microorganisms and investigating its effects in environments that more closely resemble biological systems. Current time information in Sacramento, CA, US.
In vitro models involve exposing microorganisms to this compound in controlled laboratory settings, such as in culture media. These models are used to determine parameters like growth inhibition, minimum inhibitory concentration (MIC), and minimum microbicidal concentration (MMC). In vitro assays have demonstrated the antibacterial activity of this compound and related peptides against both Gram-negative and Gram-positive bacteria. They are also crucial for evaluating the synergistic effects of this compound when combined with other antimicrobial agents. While some in vitro studies have shown limited activity of this compound alone against certain E. coli strains, others using heterologously expressed this compound have observed antibacterial effects.
Ex vivo models utilize biological tissues or matrices to provide a more physiologically relevant environment than simple in vitro cultures. These models can involve the use of tissues like pig skin to simulate infection sites. Ex vivo models can be used to assess the efficacy of antimicrobial peptides against bacterial biofilms formed on these tissues. Evaluation in ex vivo models can include quantifying bacterial loads and visualizing biofilms using microscopy techniques. Although the provided search results specifically mention the use of ex vivo models for other antimicrobial peptides, this approach is applicable to this compound research to evaluate its activity in a more complex biological context, bridging the gap between in vitro studies and in vivo investigations.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are fundamental techniques used to evaluate the in vitro antimicrobial potency of this compound against various bacterial strains . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum . These values provide crucial data on the bacteriostatic and bactericidal activity of this compound.
Studies have reported varying MIC and MBC values for this compound and its analogues against different bacteria. For instance, an engineered peptide based on the this compound template, named AC7, demonstrated potent and broad-spectrum antimicrobial activity with associated MIC and MBC values . While specific MIC and MBC data for native this compound alone against various pathogens are available in research literature, they can vary depending on the bacterial strain, the source of this compound, and the experimental conditions . For example, one study indicated that this compound alone showed no detectable activity against Escherichia coli at concentrations up to 200 µM, but it enhanced the bactericidal effects of hymenoptaecin when combined .
Table 1 presents illustrative MIC and MBC data for an this compound analogue (AC7) against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | 8 | 16 |
| Staphylococcus aureus | 4 | 8 |
| Pseudomonas aeruginosa | 16 | 32 |
| Methicillin-resistant S. aureus | 8 | 16 |
Note: Data are illustrative and based on findings for engineered this compound analogues or synergistic combinations, as native this compound often shows limited activity alone against certain strains.
Time-Kill Kinetic Assays
Time-kill kinetic assays are employed to determine the rate at which this compound reduces the viability of bacterial populations over time . This method involves exposing bacteria to different concentrations of this compound and sampling the cultures at various time points to quantify the number of viable bacteria (colony-forming units, CFU) . Time-kill curves provide insights into whether this compound's effect is rapidly bactericidal or more slowly inhibitory .
Research utilizing time-kill assays has demonstrated the synergistic effects of this compound when combined with pore-forming peptides. For example, the combined treatment of a 29-amino-acid this compound derivative and cecropin B showed significantly greater bacteriolytic activity against Bacillus subtilis compared to this compound alone . This indicates that while this compound may not rapidly kill bacteria on its own, its presence can accelerate the killing rate of other AMPs by facilitating entry into the bacterial cell . Time-kill kinetics can reveal a rapid killing effect of AMPs, often within minutes, which is notably faster than many conventional antibiotics .
Biofilm Disruption Assays
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides increased resistance to antimicrobial agents . Biofilm disruption assays are used to assess the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms . These assays often involve growing biofilms in the presence or absence of this compound and then quantifying the remaining biofilm biomass or viable bacteria within the biofilm .
Engineered peptides based on the this compound template have shown efficacy in disrupting biofilms . For instance, the this compound analogue AC7 demonstrated superior abilities in disrupting biofilms in vitro . While research on the direct biofilm disruption capabilities of native this compound is less extensive, the ability of this compound analogues and synergistic combinations to affect biofilms highlights the potential of this compound-based strategies for combating biofilm-associated infections . Studies on other antimicrobial peptides indicate that they can act at different stages of biofilm formation, including inhibiting adhesion and disrupting the biofilm matrix .
Computational Biology and Bioinformatic Tools for this compound Research
Computational and bioinformatic tools play a crucial role in understanding this compound's structure, function, and potential interactions . These tools aid in the identification of new this compound-like peptides, prediction of their properties, and simulation of their behavior at the molecular level.
Sequence Homology and Predictive Modeling
Sequence homology analysis involves comparing the amino acid sequences of newly identified peptides to known sequences in databases to identify similarities and potential evolutionary relationships . This helps in classifying peptides as this compound-like and inferring potential functions based on homologous peptides . Predictive modeling tools utilize algorithms to predict various properties of this compound, such as its secondary structure, charge, hydrophobicity, and potential antimicrobial activity, based solely on its amino acid sequence .
Bioinformatic tools have been used to identify this compound-like peptides in various insect species by searching for sequences with high similarity to known this compound sequences . For example, an antibacterial cDNA clone from Pteromalus puparum was identified based on its high amino acid sequence similarity to this compound . Predictive modeling can also be used to identify potential functional motifs within the this compound sequence, such as those involved in targeting bacterial proteins like DnaK .
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions at an atomic level . In this compound research, MD simulations can be employed to model the interactions between this compound and its bacterial targets, such as the chaperone protein DnaK or bacterial membranes . These simulations provide detailed insights into the binding mechanisms, conformational changes, and the effects of this compound on bacterial cellular components .
MD simulations have been used to understand the mechanism of membrane destabilization by antimicrobial peptides, which is relevant to how pore-forming peptides assist this compound's entry into bacterial cells . While specific detailed MD simulation studies focusing solely on native this compound's interaction with DnaK or membranes were not extensively detailed in the provided snippets, the application of MD simulations to study AMP-target complexes is a well-established approach . These simulations can help visualize how this compound might interact with the bacterial ribosome or DnaK and how the presence of pore-forming peptides influences these interactions . Computational methods, including MD simulations, are valuable for characterizing the conformations and aggregation properties of synergistic AMP combinations involving this compound .
Investigative Applications and Future Research Directions for Abaecin Derived Strategies
Rational Design and Optimization of Abaecin-Inspired Peptide Analogs for Enhanced Biological Activity
Strategies for Improving Specificity and Stability in Biological Contexts
Improving the specificity of this compound analogs to target microbial cells over host cells is a key area of research to minimize potential toxicity . Strategies include altering the amino acid sequence to modulate the peptide's interaction with the distinct lipid compositions of bacterial and mammalian cell membranes .
Enhancing the stability of this compound analogs in biological fluids, particularly against proteolytic degradation, is crucial for their therapeutic potential . Modifications such as N-terminal acetylation, peptide cyclization, and the incorporation of unnatural amino acids like D-amino acids have shown promise in improving serum stability . For example, peptide cyclization has been found to be highly effective for both serum stability and antimicrobial activity in some peptide analogs .
Exploration of Hybrid Peptides Incorporating this compound Motifs
The creation of hybrid peptides that combine motifs from this compound with sequences from other antimicrobial peptides is an effective strategy to generate novel peptides with improved properties, including increased antimicrobial activity and reduced cytotoxicity . Hybridizing different AMPs can lead to synergistic effects, where the combined peptide exhibits greater activity than the individual components . For example, a 29-amino-acid this compound derivative with a C-terminal deletion showed enhanced bacteriolytic activity against Bacillus subtilis when combined with cecropin (B1577577) B . Research also explores combining this compound's mechanism of targeting intracellular proteins with the membrane-disrupting activity of other AMPs to improve penetration into bacterial cells .
Pre-Clinical Evaluation of this compound and its Analogs in Non-Human Biological Systems
Pre-clinical evaluation in non-human biological systems is essential to assess the efficacy and safety of this compound and its analogs before potential human applications .
Efficacy in In vivo Infection Models (e.g., insect, murine models)
In vivo infection models, such as insect and murine models, are utilized to evaluate the therapeutic potential of this compound analogs . Insect models, like those using Galleria mellonella larvae, can provide results comparable to mammalian models for evaluating microbial pathogenicity and the efficacy of antimicrobial agents . Murine models are commonly used to assess the anti-infective efficacy in systemic or localized infections .
Studies in murine skin wound models infected with drug-resistant Pseudomonas aeruginosa have shown that rationally designed this compound analogs, such as AC7, can significantly inhibit wound colonization, reduce inflammatory responses, and promote wound healing . Another study in a murine acute infection model of Acinetobacter baumannii demonstrated that ECP-derived peptide analogs, including those incorporating D-amino acids, resulted in high survival rates and reduced bacterial load in tissues .
Assessment of Selectivity for Microbial vs. Host Cells in Model Systems
Assessing the selectivity of this compound and its analogs for microbial cells over host cells is a critical step in preclinical evaluation to predict potential toxicity . Studies evaluate cytotoxicity and hemolytic activity against mammalian cells to determine the therapeutic index of the peptide analogs . Rationally designed analogs aim to maintain potent antimicrobial activity while exhibiting low toxicity to host cells . The distinct mechanisms of action of some AMPs, such as targeting intracellular components after membrane translocation, can contribute to their selectivity for bacterial cells which have different membrane compositions compared to eukaryotic cells .
Advanced Delivery Platforms for this compound in Research Models
Nanoparticle Encapsulation and Targeted Delivery Strategies
Nanoparticle encapsulation offers a promising approach to enhance the delivery and stability of this compound. Encapsulating antimicrobial agents, including peptides like this compound, within nanoparticles can protect them from degradation, control their release, and enable targeted delivery to infection sites . This approach can potentially reduce systemic toxicity and improve therapeutic outcomes, particularly in treating chronic infections and those caused by multidrug-resistant bacteria .
Research in this area focuses on utilizing various types of nanoparticles, such as lipid-based, polymer-based, and hybrid lipid-polymer nanoparticles, as carriers for antimicrobial agents . These nanoparticles can be designed with specific surface properties to enhance cellular uptake and accumulate selectively at target tissues or cells . The controlled release offered by nanoparticle systems ensures a sustained therapeutic effect, which is crucial for combating persistent infections .
While specific studies detailing the nanoparticle encapsulation and targeted delivery of this compound were not extensively found in the search results, the broader research on nanoparticle-based delivery of antimicrobial peptides highlights the significant potential of this strategy for this compound. This involves designing nanoparticles that can effectively encapsulate the proline-rich structure of this compound and incorporating targeting mechanisms to deliver it specifically to bacterial infection sites, potentially overcoming challenges like poor bioavailability and off-target effects.
Biomaterial Integration for Sustained Release in Model Environments
Integrating this compound into biomaterials is another avenue being explored to achieve sustained release and localized antimicrobial activity. This is particularly relevant for applications such as medical device coatings or wound dressings, where a continuous presence of the antimicrobial agent is desired to prevent or treat localized infections .
Biomaterials like hydrogels, polymers, and titania-based implants have been investigated for their ability to incorporate and release antimicrobial peptides . These materials can be engineered to control the release kinetics of the loaded peptide, ensuring a sustained therapeutic concentration over time . Studies have shown that integrating AMPs into biomaterials can enhance their stability and efficacy in vivo, providing a localized and long-lasting antimicrobial effect .
For this compound, integrating it into suitable biomaterials could provide a mechanism for sustained release in specific environments, such as on the surface of implants or within wound beds. This could help maintain effective concentrations of this compound at the site of infection, improving its ability to interact with bacterial targets like DnaK and disrupt biofilm formation . Research in this area would involve selecting appropriate biomaterials that are compatible with this compound and can provide the desired release profile in relevant model systems.
Potential Roles of this compound in Agricultural Biocontrol or Veterinary Prophylaxis (research phase only)
This compound's broad-spectrum antibacterial activity suggests potential applications in agricultural biocontrol and veterinary prophylaxis, although research in these areas appears to be in the early phases. Antimicrobial peptides, including those derived from Bacillus species, have shown promise in agricultural applications for controlling plant pathogens . Similarly, AMPs are being explored as alternatives to conventional antibiotics in veterinary medicine to combat infections in farm animals .
Research indicates that this compound is expressed as part of the immune response in insects, including honeybees and leaf-cutting ants, upon exposure to pathogens . This natural role in insect immunity suggests its potential utility in protecting other organisms from bacterial infections.
In agricultural biocontrol, this compound or its derivatives could potentially be used to protect crops from bacterial diseases. Research would involve evaluating its efficacy against relevant plant pathogens and developing delivery methods suitable for agricultural settings. For veterinary prophylaxis, this compound could be explored for preventing or treating bacterial infections in livestock or other animals. Studies have shown that certain compounds can induce the expression of this compound in honeybees, suggesting potential dietary interventions to enhance their natural immunity against bacterial threats like American Foulbrood .
While direct applications of this compound as a commercial biocontrol agent or veterinary prophylactic are still in the research phase, its natural antibacterial function and the broader interest in AMPs for these fields indicate a promising area for future investigation.
Emerging Omics Technologies in this compound Research (e.g., transcriptomics, metabolomics of host/pathogen response)
Omics technologies, such as transcriptomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological systems involved in the host-pathogen interaction and the role of this compound within these systems. These technologies allow for large-scale analysis of gene expression (transcriptomics) and metabolite profiles (metabolomics), providing insights into the molecular mechanisms underlying immune responses and pathogen interactions .
Transcriptomics can be used to study the expression levels of the this compound gene and other immune-related genes in response to pathogen challenge . This can help researchers understand the regulation of this compound production and its correlation with the immune status of the host. For example, studies in honeybees and ants have used transcriptomics to show the upregulation of this compound expression following bacterial or fungal infections .
Metabolomics can provide insights into the metabolic changes occurring in both the host and the pathogen during infection and in response to this compound treatment . By analyzing the metabolic profiles, researchers can identify specific metabolic pathways that are affected by the infection or the action of this compound. Integrating transcriptomics and metabolomics data through multi-omics approaches can offer a more holistic view of the biological system, revealing complex interactions between gene expression and metabolic outcomes . This can help elucidate how this compound disrupts bacterial metabolism or modulates the host immune response at a molecular level.
The application of omics technologies in this compound research can lead to the identification of biomarkers for infection, provide a deeper understanding of this compound's mechanism of action, and potentially reveal new therapeutic targets or strategies.
Addressing Challenges and Identifying Opportunities in this compound Research Translation
Translating this compound research from the laboratory to practical applications faces several challenges, alongside significant opportunities. One major challenge for antimicrobial peptides, including this compound, is their production scalability and cost-effectiveness for large-scale applications . While recombinant DNA technology and peptide synthesis offer methods for production, optimizing these processes for economical large-scale output remains crucial .
Another challenge is the stability of this compound in various environments and its potential susceptibility to proteolytic degradation . Strategies like nanoparticle encapsulation and integration into biomaterials are being explored to address these stability issues and enhance in vivo efficacy .
The potential for resistance development, although generally considered lower for AMPs compared to conventional antibiotics due to their multifaceted mechanisms of action, still requires careful consideration and ongoing monitoring .
Despite these challenges, the opportunities for this compound research translation are substantial. The increasing threat of multidrug-resistant bacteria highlights the urgent need for novel antimicrobial agents, positioning this compound as a promising candidate . Its unique mechanism of action, particularly its interaction with intracellular targets like DnaK, offers a different approach to combating bacteria compared to many existing antibiotics .
Opportunities exist in developing this compound-based therapies for human health, particularly for topical applications or in combination therapies to enhance the efficacy of other antimicrobial agents . Furthermore, the potential applications in agricultural biocontrol and veterinary prophylaxis represent significant markets where effective and novel antimicrobial solutions are needed .
Q & A
Q. What structural characteristics of abaecin contribute to its antimicrobial and anti-inflammatory activities?
this compound, a proline-rich antimicrobial peptide (PrAMP) derived from honeybees, exhibits a tertiary structure dominated by random coils and amphiphilic properties due to symmetrically distributed hydrophobic (nonpolar) and hydrophilic (polar) residues. This amphiphilicity enables interactions with bacterial membranes and intracellular targets, such as ribosomes, to inhibit protein synthesis. Its weak transmembrane activity is enhanced synergistically with pore-forming peptides (e.g., hymenoptaecin), which facilitate cellular entry .
Q. How do experimental models such as DSS-induced colitis in mice elucidate this compound’s therapeutic potential?
The dextran sulfate sodium (DSS)-induced colitis model is widely used to study ulcerative colitis (UC) due to its reproducibility in mimicking human UC symptoms, including colon shortening, elevated disease activity index (DAI), and intestinal barrier disruption. In this model, rectal administration of this compound reduced DAI scores, restored colon length, and mitigated histopathological damage by modulating tight junction proteins (ZO-1, claudin-1, occludin) and reducing serum biomarkers like D-lactic acid (D-LA) and lipopolysaccharides (LPS) .
Q. What methodologies are employed to validate this compound’s purity and structural integrity in experimental studies?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for assessing this compound’s purity (>96%) and molecular weight (~3.8 kDa). Tertiary structure predictions via computational tools (e.g., I-TASSER) and helical wheel analysis further characterize its amphiphilic properties, which correlate with antimicrobial efficacy .
Advanced Research Questions
Q. How does this compound modulate the NF-κB/MAPK signaling pathways to alleviate inflammation in colitis?
this compound suppresses phosphorylation of key NF-κB (p65) and MAPK (p38, JNK, ERK1/2) pathway components, which are hyperactivated in DSS-induced colitis. This inhibition reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) while maintaining baseline levels of anti-inflammatory IL-10. Mechanistically, this compound’s regulation of these pathways limits inflammatory cell infiltration and epithelial apoptosis, preserving intestinal barrier function .
Q. What experimental contradictions exist regarding this compound’s anti-inflammatory mechanisms, and how might they be resolved?
While this compound effectively lowers pro-inflammatory cytokines, it does not significantly elevate IL-10 in colitis models, suggesting its anti-inflammatory action is independent of IL-10 upregulation. This discrepancy highlights the need for multi-omics approaches (e.g., transcriptomics or proteomics) to identify alternative regulatory pathways, such as redox signaling or microbiota interactions, which may compensate for IL-10’s limited role .
Q. How does this compound influence gut microbiota composition, and what analytical tools are used to assess these changes?
this compound restores microbial diversity in colitis by reducing pathogenic taxa and promoting commensal species. 16S rRNA sequencing, coupled with Partial Least Squares Discriminant Analysis (PLS-DA), identifies microbial community shifts. Petal plots and species accumulation curves confirm sequencing depth adequacy, while OTU rank curves quantify richness changes .
Q. What challenges arise in heterologous expression systems for this compound production, and how are they addressed?
Heterologous expression in Bacillus subtilis achieves high yields (~1 g/L) but requires codon optimization and post-translational modification checks. Tricine-SDS-PAGE and electrospray ionization mass spectrometry (ESI-MS) validate molecular mass (~4 kDa), ensuring functional equivalence to native this compound. Synergy assays with pore-forming peptides (e.g., hymenoptaecin) are critical to confirm bioactivity, as this compound alone may lack direct bactericidal effects at physiological concentrations .
Q. How do colony-specific variations in this compound gene expression impact its functional analysis in social insects?
In Bombus terrestris, this compound expression varies significantly between colonies, influenced by genetic and environmental factors. Normalization against housekeeping genes (e.g., RPL13, AK) and linear discriminant analysis (LDA) differentiate exposure-specific immune responses. However, post hoc adjustments (e.g., Tukey tests) often nullify inter-colony differences, emphasizing the need for standardized protocols in gene expression studies .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical models?
Repeated-measures ANOVA with Bonferroni correction is ideal for longitudinal data (e.g., DAI scores, body weight). For gene expression, non-parametric tests (e.g., Kruskal-Wallis) accommodate non-normal distributions, while PLS-DA handles multivariate microbiota data. Power analysis ensures sample adequacy, with n ≥ 6 per group to detect significant effect sizes (α = 0.05) .
Q. How can researchers optimize in vivo delivery methods for this compound to enhance bioavailability?
Rectal administration in murine models maximizes colonic exposure, but systemic delivery (e.g., intraperitoneal injection) may require nanoformulation to overcome proteolytic degradation. Pharmacokinetic studies using fluorescently labeled this compound and HPLC-MS/MS quantify tissue distribution and half-life, guiding dosage regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
